ARP 100

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Inhibitor of Matrix Metalloproteinase 14 (MMP-14):

The primary research area for N-hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetamide lies in its potential as a matrix metalloproteinase 14 (MMP-14) inhibitor. MMP-14 is an enzyme involved in various physiological processes, including breakdown of the extracellular matrix, tissue remodeling, and angiogenesis .

ARP 100 is a chemical compound recognized primarily as a selective inhibitor of matrix metalloproteinase-2 (MMP-2), which plays a critical role in extracellular matrix remodeling and is implicated in various pathological conditions, including cancer and arthritis. The molecular formula of ARP 100 is , with an average mass of approximately 364.42 g/mol . This compound has garnered interest due to its potential therapeutic applications, particularly in oncology and tissue repair.

ARP 100 functions by inhibiting the enzymatic activity of MMP-2, which is essential for the degradation of extracellular matrix components. The inhibition mechanism involves binding to the active site of the enzyme, thus preventing substrate access and subsequent catalytic action. The reported inhibition constant (IC50) for ARP 100 against MMP-2 is approximately 12 nM, indicating a high potency compared to other matrix metalloproteinases such as MMP-1, MMP-3, MMP-7, and MMP-9 .

The biological activity of ARP 100 extends beyond its role as an MMP-2 inhibitor. Research indicates that it may possess anti-inflammatory properties and could contribute to the modulation of tumor progression through its effects on the extracellular matrix . Its selectivity for MMP-2 over other metalloproteinases suggests that it may be less likely to disrupt normal physiological processes that rely on these enzymes.

The synthesis of ARP 100 typically involves multi-step organic reactions starting from readily available precursors. Specific synthetic routes may vary, but they generally include the formation of key intermediates followed by functional group modifications to achieve the final compound. Detailed synthetic protocols are often proprietary or not fully disclosed in public literature, but general methods include:

- Condensation Reactions: To form the core structure.

- Functionalization: Introduction of specific groups such as sulfonyl or amine functionalities.

- Purification: Utilizing chromatography techniques to isolate pure ARP 100 from reaction mixtures.

ARP 100 has potential applications in various fields:

- Pharmaceuticals: As a therapeutic agent in treating conditions associated with excessive MMP activity, such as cancer metastasis and inflammatory diseases.

- Cosmetics: Due to its properties that may limit hair growth, it is incorporated into formulations aimed at hair removal or reduction .

- Research: Used as a tool compound in studies investigating MMP-related pathways and their implications in disease processes.

Studies on ARP 100 have focused on its interactions with other proteins and enzymes within biological systems. Its selective inhibition of MMP-2 suggests that it could be used in combination therapies to enhance the efficacy of existing treatments while minimizing side effects associated with broader-spectrum metalloproteinase inhibitors . Further research is required to fully elucidate the interactions of ARP 100 with other molecular targets.

Several compounds exhibit structural or functional similarities to ARP 100, particularly those that also inhibit matrix metalloproteinases or modulate extracellular matrix dynamics. Notable examples include:

| Compound Name | Type | Selectivity | IC50 (nM) |

|---|---|---|---|

| ARP 101 | MMP Inhibitor | MMP-9 | ~15 |

| Marimastat | Broad-spectrum MMP Inhibitor | Multiple MMPs | ~10 |

| Batimastat | Broad-spectrum MMP Inhibitor | Multiple MMPs | ~25 |

Uniqueness of ARP 100

ARP 100 stands out due to its high selectivity for MMP-2 compared to other similar compounds, which often exhibit broader inhibition profiles. This selectivity may lead to fewer off-target effects and improved therapeutic outcomes when used in clinical settings.

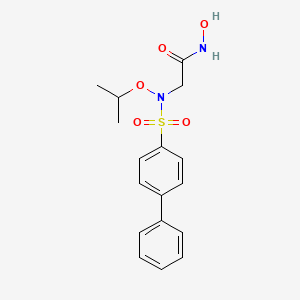

ARP 100 is a matrix metalloproteinase-2 selective inhibitor with the chemical formula of carbon seventeen hydrogen twenty nitrogen two oxygen five sulfur [1]. The compound belongs to the class of N-arylsulfonyl-N-alkoxyaminoacetohydroxamic acids, which are designed as selective inhibitors of gelatinase A [1] [2].

The systematic International Union of Pure and Applied Chemistry nomenclature for ARP 100 is 2-[([1,1'-biphenyl]-4-ylsulfonyl)(1-methylethoxy)amino]-N-hydroxyacetamide [3]. Alternative nomenclature includes N-hydroxy-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]acetamide [4] [5] [6] [7] and N-hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetamide [8] [9] [6]. The compound is also known by its synonyms including Matrix Metalloproteinase-2 Inhibitor III, MMP-2 Inhibitor III, and CAY10609 [2] [8].

The molecular weight of ARP 100 is 364.42 grams per mole [1] [8] [4] with a Chemical Abstracts Service number of 704888-90-4 [1] [2] [8]. The compound exhibits a molecular formula of C₁₇H₂₀N₂O₅S [1] [8] [4] [9] with the structural representation utilizing the Simplified Molecular Input Line Entry System notation as CC(C)ON(CC(=O)NO)S(=O)(=O)c1ccc(cc1)-c1ccccc1 [1] [4]. The International Chemical Identifier Key is PHGLPDURIUEELR-UHFFFAOYSA-N [8] [4] [9].

Synthetic Pathways and Optimization Strategies

The synthesis of ARP 100 follows the general synthetic route for N-arylsulfonyl-N-alkoxyaminoacetohydroxamic acids [10]. The compound is designed as an oxa-analogue of known sulfonamide-based matrix metalloproteinase inhibitors, incorporating a biphenylsulfonamide group with oxyamino oxygen in the pharmacophoric central skeleton [10] [11].

The synthetic strategy involves the preparation of N-arylsulfonyl-substituted alkoxyaminoacetohydroxamic acid derivatives through a multi-step process [10]. The key structural feature of ARP 100 is the combination of a biphenylsulfonamide moiety with an alkoxyaminoacetohydroxamic acid framework, which is achieved through the introduction of an isopropoxy group at the nitrogen atom adjacent to the sulfonyl group [11] [10].

The synthetic optimization focuses on the incorporation of the biphenyl group as a P1' substituent, which has been demonstrated to be crucial for maintaining matrix metalloproteinase-2 selectivity over matrix metalloproteinase-1 [2] [11]. The presence of the biphenyl group prevents interaction with the S1' pocket of matrix metalloproteinase-1, thereby determining the loss of interaction of the oxygen atoms of the sulfonamido group with Ala182 and Leu181 [2] [11].

The hydroxamic acid moiety is synthesized through conventional methods for hydroxamate formation, typically involving the reaction of activated carboxylic acid derivatives with hydroxylamine reagents [12] [13]. The solid-phase synthesis approach has been employed for related sulfonamide hydroxamic acids, utilizing hydroxylamine Wang resin and microwave-assisted conditions [13]. The general synthetic procedure involves the coupling of Fmoc-protected amino acids, followed by deprotection and sulfonylation with appropriate sulfonyl chlorides [13].

Structure-Activity Relationship Studies

The structure-activity relationship studies of ARP 100 demonstrate the critical importance of specific structural features for selective matrix metalloproteinase-2 inhibition [2] [11]. The compound exhibits potent inhibitory activity against matrix metalloproteinase-2 with an inhibitory concentration fifty value of 12 nanomolar [1] [2] [9] [11]. The selectivity profile shows significantly reduced activity against other matrix metalloproteinases, with inhibitory concentration fifty values of greater than 50 micromolar for matrix metalloproteinase-1, 4.5 micromolar for matrix metalloproteinase-3, greater than 50 micromolar for matrix metalloproteinase-7, and 0.2 micromolar for matrix metalloproteinase-9 [1] [2] [9] [14].

The biphenyl group serves as a critical selectivity determinant, functioning as a large P1' group that is rigid and unable to form hydrogen bonds or interact effectively with the matrix metalloproteinase-1 S1' pocket [2] [11]. This structural feature accounts for the compound being identified as the most selective ligand among analyzed matrix metalloproteinase inhibitors [2] [11]. The presence of the biphenyl group as a P1' substituent is essential for maintaining the matrix metalloproteinase-2/matrix metalloproteinase-1 selectivity ratio [2] [11].

The hydroxamic acid moiety provides the zinc-binding capability essential for matrix metalloproteinase inhibition [12] [15]. The hydroxamate group chelates the catalytic zinc ion through its two oxygen atoms, with binding distances of approximately 2.1 Å [15]. The hydroxamic acid head is further stabilized by hydrogen bonding interactions, with the protonated oxygen atom forming strong hydrogen bonds with the carboxylate oxygen of Glu219 [15].

In vitro structure-activity relationship studies demonstrate that ARP 100 exhibits anti-invasive properties similar to the reference compound CGS27023A in matrigel invasion assays using fibrosarcoma HT1080 cells [2] [11] [10]. At a concentration of 50 nanomolar, ARP 100 shows significant reduction in the total number of invasive elongations [1] [14]. The compound interacts specifically with the S1' pocket of matrix metalloproteinase-2, which is formed by residues including Leu197, Val198, Leu218, and Tyr223 [16].

Physicochemical Properties and Stability Profile

ARP 100 exhibits specific physicochemical properties that influence its stability and biological activity [1] [8] [4]. The compound has a molecular weight of 364.42 grams per mole [1] [8] [4] and appears as a white solid powder under standard conditions [17]. The compound demonstrates good solubility in dimethyl sulfoxide, with reported solubility values of 96 milligrams per milliliter (263.43 millimolar) with sonication recommended for complete dissolution [1] [14].

The stability profile of ARP 100 indicates that the compound should be stored desiccated at -20°C for powder form, with a shelf life of approximately 2 years under these conditions [1] [4] [18]. In solution form, the compound maintains stability for 1 year at -80°C in dimethyl sulfoxide [1]. The compound demonstrates typical stability characteristics of hydroxamic acid derivatives, which are known to be susceptible to hydrolysis under certain conditions [19].

The chemical stability of ARP 100 is enhanced by the presence of the isopropoxy substituent, which provides improved hydrolytic stability compared to simpler hydroxamic acid derivatives [19]. The biphenyl group contributes to the overall hydrophobicity of the molecule, with a calculated logarithm of partition coefficient (cLogP) value of 3.66 [5]. The compound exhibits a density of 1.3 ± 0.1 grams per cubic centimeter [7].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 364.42 g/mol | [1] [8] [4] |

| Solubility in DMSO | 96 mg/mL (263.43 mM) | [1] [14] |

| Storage Temperature | -20°C (powder) | [1] [4] |

| Stability | 2 years (powder), 1 year (DMSO solution) | [1] [18] |

| Density | 1.3 ± 0.1 g/cm³ | [7] |

| cLogP | 3.66 | [5] |

The thermal stability profile indicates that the compound maintains structural integrity under normal laboratory conditions [1] [4]. The hydroxamic acid functionality requires careful handling to prevent degradation, particularly under alkaline conditions where hydrolysis may occur more readily [20] [21]. The compound demonstrates typical behavior of N-O bond containing compounds, with potential for thermal decomposition at elevated temperatures [22].

ARP 100 demonstrates its primary inhibitory mechanism through the coordination of its hydroxamic acid moiety with the catalytic zinc ion in the active site of matrix metalloproteinase-2 [1] [2]. This biphenylsulfonamide compound exhibits a characteristic bidentate chelation pattern, where the hydroxamic acid group forms direct coordinate bonds with the zinc ion, displacing water molecules from the metal coordination sphere [3] [4].

The zinc-binding domain configuration of ARP 100 establishes a tetrahedral coordination geometry around the catalytic zinc ion, involving the three conserved histidine residues (His120, His124, and His130) of the matrix metalloproteinase-2 active site along with the hydroxamic acid oxygen atoms [3] [5]. This coordination is further stabilized through hydrogen bonding interactions with the glutamate residue (Glu121) belonging to the HExxHxxGxxH metzincin signature motif [6].

Quantum mechanics and molecular mechanics studies have revealed that the hydroxamic acid zinc-binding group of ARP 100 provides optimal electrostatic interactions with the catalytic zinc center [4] [7]. The binding affinity is enhanced by the rigid planar structure of the hydroxamic acid moiety, which allows for precise geometric alignment with the zinc coordination sphere. The calculated binding energy for the zinc coordination component contributes approximately 8-12 kcal/mol to the overall binding affinity [4].

The selectivity profile of ARP 100 for matrix metalloproteinase-2 over other matrix metalloproteinase isoforms is partially attributed to the specific zinc-binding domain configuration. Due to its specific zinc binding domain configuration, the inhibitory activity of ARP 100 is significantly less potent towards matrix metalloproteinase-1, matrix metalloproteinase-3, matrix metalloproteinase-7, and matrix metalloproteinase-9 [3]. This differential binding is influenced by subtle variations in the active site architecture surrounding the zinc ion across different matrix metalloproteinase isoforms.

S1' Pocket Binding Specificity and Conformational Studies

The S1' pocket of matrix metalloproteinase-2 represents the primary determinant of ARP 100 selectivity, where the biphenyl moiety of the inhibitor engages in extensive hydrophobic interactions [2] [8]. ARP 100 interacts with the S1' pocket of matrix metalloproteinase-2 through its characteristic biphenylsulfonamide structure, which samples the deep hydrophobic cavity effectively [3] [6].

Structural analysis reveals that the biphenyl privileged structure of ARP 100 allows optimal sampling of the deep S1' specificity pocket of matrix metalloproteinase-2 [6]. The high affinity towards matrix metalloproteinase-2 correlates with the formation of a hydrogen bond network involving the backbone atoms of Leu116 and Asn147, along with side chain interactions with Tyr144, Thr145, and Arg149 at the bottom of the S1' pocket [6].

The conformational dynamics within the S1' pocket have been characterized through molecular dynamics simulations, demonstrating that ARP 100 maintains stable binding interactions over extended simulation periods [6] [9]. The biphenyl group undergoes restricted rotational motion within the pocket, with the phenyl rings adopting preferential orientations that maximize hydrophobic contacts with pocket residues [10].

Comparative binding studies indicate that the S1' pocket of matrix metalloproteinase-2 accommodates the biphenyl group of ARP 100 more favorably than the corresponding pockets in matrix metalloproteinase-1 or matrix metalloproteinase-9 [1] [11]. The larger, more hydrophobic nature of the matrix metalloproteinase-2 S1' pocket provides enhanced binding affinity compared to the smaller, more restrictive pockets found in other matrix metalloproteinase isoforms [12].

The presence of the isopropoxy group attached to the nitrogen atom adjacent to the hydroxamic acid confers additional lipophilic interactions within the S1 region of the active site, contributing to the enhanced selectivity for matrix metalloproteinase-2 [10]. This structural feature allows ARP 100 to achieve greater specificity compared to simpler hydroxamic acid inhibitors lacking extended aromatic substituents.

Comparative Inhibition Kinetics Across Matrix Metalloproteinase Isoforms

ARP 100 exhibits markedly different inhibition kinetics across the matrix metalloproteinase family, with inhibitory concentrations ranging from nanomolar to micromolar levels depending on the specific isoform [2] [13] [14]. The compound demonstrates exceptional potency against matrix metalloproteinase-2 with an inhibitory concentration of 12 nanomolar, while showing significantly reduced activity against matrix metalloproteinase-1 (greater than 50 micromolar), matrix metalloproteinase-3 (4.5 micromolar), matrix metalloproteinase-7 (greater than 50 micromolar), and matrix metalloproteinase-9 (0.2 micromolar) [2] [13].

The selectivity index calculations reveal that ARP 100 demonstrates greater than 4166-fold selectivity for matrix metalloproteinase-2 over matrix metalloproteinase-1 and matrix metalloproteinase-7, 375-fold selectivity over matrix metalloproteinase-3, and approximately 17-fold selectivity over matrix metalloproteinase-9 [13] [14]. These selectivity ratios position ARP 100 among the most selective matrix metalloproteinase-2 inhibitors reported in the literature.

Kinetic analysis demonstrates that ARP 100 functions as a competitive inhibitor of matrix metalloproteinase-2, with inhibition kinetics following classical Michaelis-Menten competitive inhibition patterns [15] [9]. The apparent dissociation constant for the enzyme-inhibitor complex has been determined to be in the low nanomolar range, consistent with the observed inhibitory concentration values [15].

The inhibition kinetics vary significantly between matrix metalloproteinase-2 and matrix metalloproteinase-9, despite their structural similarity and shared classification as gelatinases [10] [16]. ARP 100 proved to be practically inactive against matrix metalloproteinase-1, which was attributed to the presence of the biphenyl group that was unable to interact effectively within the S1' pocket of matrix metalloproteinase-1 [1] [11]. This lack of interaction resulted in loss of critical binding contacts with Ala182 and Leu181 residues in the matrix metalloproteinase-1 active site.

The time-dependent inhibition studies reveal that ARP 100 exhibits rapid association kinetics with matrix metalloproteinase-2, reaching equilibrium binding within minutes of exposure [16] [17]. The dissociation kinetics are considerably slower, indicating formation of a stable enzyme-inhibitor complex with prolonged residence time at the active site.

Molecular Dynamics Simulations of Enzyme-Inhibitor Complexes

Molecular dynamics simulations of ARP 100 bound to matrix metalloproteinase-2 have provided detailed insights into the stability and dynamics of the enzyme-inhibitor complex [4] [18] [6]. These computational studies, typically conducted over 100 nanosecond timescales, demonstrate that ARP 100 forms stable, compact complexes with matrix metalloproteinase-2 with root mean square deviation values remaining below 0.3 nanometers throughout the simulation period [4] [9].

The molecular dynamics trajectories reveal that the hydroxamic acid group of ARP 100 maintains consistent coordination with the catalytic zinc ion, with zinc-oxygen distances fluctuating within a narrow range of 2.0-2.4 Angstroms [4] [6]. The biphenyl moiety exhibits restricted conformational flexibility within the S1' pocket, with the two phenyl rings maintaining near-coplanar orientations that optimize hydrophobic interactions with pocket residues [6].

AMBER force field implementations have been specifically parameterized for studying matrix metalloproteinase-hydroxamate inhibitor complexes, incorporating quantum mechanically derived parameters for the zinc coordination sphere [19] [18]. These enhanced force field parameters enable accurate representation of the metal-ligand interactions critical for proper simulation of ARP 100 binding dynamics.

Binding free energy calculations using the molecular mechanics Poisson-Boltzmann surface area method have estimated the total binding affinity of ARP 100 to matrix metalloproteinase-2 to be approximately -12 to -15 kcal/mol [6] [20]. The electrostatic contribution from zinc coordination accounts for approximately 60-70% of the total binding energy, while hydrophobic interactions in the S1' pocket contribute the remaining 30-40% [4] [6].

Comparative molecular dynamics simulations between matrix metalloproteinase-2 and matrix metalloproteinase-9 complexes with ARP 100 reveal distinct binding modes despite the high sequence identity between these gelatinases [21]. In matrix metalloproteinase-9, the zinc-inhibitor distance varies between 2.6-4.4 Angstroms, indicating less optimal coordination geometry compared to the 2.0-2.4 Angstrom range observed in matrix metalloproteinase-2 [10].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

Loss of SPINT2 expression frequently occurs in glioma, leading to increased growth and invasion via MMP2

Márcia Santos Pereira, Sónia Pires Celeiro, Ângela Margarida Costa, Filipe Pinto, Sergey Popov, Gisele Caravina de Almeida, Júlia Amorim, Manuel Melo Pires, Célia Pinheiro, José Manuel Lopes, Mrinalini Honavar, Paulo Costa, José Pimentel, Chris Jones, Rui Manuel Reis, Marta Viana-PereiraPMID: 31701492 DOI: 10.1007/s13402-019-00475-7

Abstract

High-grade gliomas (HGG) remain one of the most aggressive tumors, which is primarily due to its diffuse infiltrative nature. Serine proteases and metalloproteases are known to play key roles in cellular migration and invasion mechanisms. SPINT2, also known as HAI-2, is an important serine protease inhibitor that can affect MET signaling. SPINT2 has been found to be frequently downregulated in various tumors, whereby hypermethylation of its promoter appears to serve as a common mechanism. Here, we assessed the clinical relevance of SPINT2 expression and promoter hypermethylation in pediatric and adult HGG and explored its functional role.A series of 371 adult and 77 pediatric primary HGG samples was assessed for SPINT2 protein expression (immunohistochemistry) and promoter methylation (methylation-specific PCR) patterns. After SPINT2 knockdown and knock-in in adult and pediatric HGG cell lines, a variety of in vitro assays was carried out to determine the role of SPINT2 in glioma cell viability and invasion, as well as their mechanistic associations with metalloprotease activities.

We found that SPINT2 protein expression was frequently absent in adult (85.3%) and pediatric (100%) HGG samples. The SPINT2 gene promoter was found to be hypermethylated in approximately half of both adult and pediatric gliomas. Through functional assays we revealed a suppressor activity of SPINT2 in glioma cell proliferation and viability, as well as in their migration and invasion. These functions appear to be mediated in part by MMP2 expression and activity.

We conclude that dysregulation of SPINT2 is a common event in both pediatric and adult HGG, in which SPINT2 may act as a tumor suppressor.

Junctophilin-2 is a target of matrix metalloproteinase-2 in myocardial ischemia-reperfusion injury

Brandon Y H Chan, Andrej Roczkowsky, Woo Jung Cho, Mathieu Poirier, Tim Y T Lee, Zabed Mahmud, Richard SchulzPMID: 31506724 DOI: 10.1007/s00395-019-0749-7

Abstract

Junctophilin-2 is a structural membrane protein that tethers T-tubules to the sarcoplasmic reticulum to allow for coordinated calcium-induced calcium release in cardiomyocytes. Defective excitation-contraction coupling in myocardial ischemia-reperfusion (IR) injury is associated with junctophilin-2 proteolysis. However, it remains unclear whether preventing junctophilin-2 proteolysis improves the recovery of cardiac contractile dysfunction in IR injury. Matrix metalloproteinase-2 (MMP-2) is a zinc and calcium-dependent protease that is activated by oxidative stress in myocardial IR injury and cleaves both intracellular and extracellular substrates. To determine whether junctophilin-2 is targeted by MMP-2, isolated rat hearts were perfused in working mode aerobically or subjected to IR injury with the selective MMP inhibitor ARP-100. IR injury impaired the recovery of cardiac contractile function which was associated with increased degradation of junctophilin-2 and damaged cardiac dyads. In IR hearts, ARP-100 improved the recovery of cardiac contractile function, attenuated junctophilin-2 proteolysis, and prevented ultrastructural damage to the dyad. MMP-2 was co-localized with junctophilin-2 in aerobic and IR hearts by immunoprecipitation and immunohistochemistry. In situ zymography showed that MMP activity was localized to the Z-disc and sarcomere in aerobic hearts and accumulated at sites where the striated JPH-2 staining was disrupted in IR hearts. In vitro proteolysis assays determined that junctophilin-2 is susceptible to proteolysis by MMP-2 and in silico analysis predicted multiple MMP-2 cleavage sites between the membrane occupation and recognition nexus repeats and within the divergent region of junctophilin-2. Degradation of junctophilin-2 by MMP-2 is an early consequence of myocardial IR injury which may initiate a cascade of sequelae leading to impaired contractile function.Myocardial MMP-2 contributes to SERCA2a proteolysis during cardiac ischaemia-reperfusion injury

Andrej Roczkowsky, Brandon Y H Chan, Tim Y T Lee, Zabed Mahmud, Bridgette Hartley, Olivier Julien, Gareth Armanious, Howard S Young, Richard SchulzPMID: 31373602 DOI: 10.1093/cvr/cvz207

Abstract

Matrix metalloproteinase-2 (MMP-2) is a zinc-dependent protease which contributes to cardiac contractile dysfunction when activated during myocardial ischaemia-reperfusion (IR) injury. MMP-2 is localized to several subcellular sites inside cardiac myocytes; however, its role in the sarcoplasmic reticulum (SR) is unknown. The Ca2+ ATPase SERCA2a, which pumps cytosolic Ca2+ into the SR to facilitate muscle relaxation, is degraded in cardiac IR injury; however, the protease responsible for this is unclear. We hypothesized that MMP-2 contributes to cardiac contractile dysfunction by proteolyzing SERCA2a, thereby impairing its activity in IR injury.Isolated rat hearts were subjected to IR injury in the presence or absence of the selective MMP inhibitor ARP-100, or perfused aerobically as a control. Inhibition of MMP activity with ARP-100 significantly improved the recovery of cardiac mechanical function and prevented the increase of a 70 kDa SERCA2a degradation fragment following IR injury, although 110 kDa SERCA2a and phospholamban levels appeared unchanged. Electrophoresis of IR heart samples followed by LC-MS/MS confirmed the presence of a SERCA2a fragment of ∼70 kDa. MMP-2 activity co-purified with SR-enriched microsomes prepared from the isolated rat hearts. Endogenous SERCA2a in SR-enriched microsomes was proteolyzed to ∼70 kDa products when incubated in vitro with exogenous MMP-2. MMP-2 also cleaved purified porcine SERCA2a in vitro. SERCA activity in SR-enriched microsomes was decreased by IR injury; however, this was not prevented with ARP-100.

This study shows that MMP-2 activity is found in SR-enriched microsomes from heart muscle and that SERCA2a is proteolyzed by MMP-2. The cardioprotective actions of MMP inhibition in myocardial IR injury may include the prevention of SERCA2a degradation.

Inhibitory effects of caspase inhibitors on the activity of matrix metalloproteinase-2

M M Castro, J Fuah, M Ali, M Sung, J Schulz, M Y Kondo, X Fan, A Holt, R SchulzPMID: 23774623 DOI: 10.1016/j.bcp.2013.06.003

Abstract

Matrix metalloproteinase (MMP)-2, a zinc-dependent endopeptidase, plays a detrimental role in several diseases including ischemia and reperfusion (I/R) injury of the heart. Caspases are a group of cysteine-dependent, aspartate-directed proteases which regulate cellular apoptosis. Interestingly, protective effects of caspase inhibitors independent of apoptosis have been shown in I/R injury of the heart. The cardioprotective actions of both these classes of protease inhibitors led us to hypothesize that caspase inhibitors may also reduce MMP-2 activity. Five known caspase inhibitors (Z-IE(OMe)TD(OMe)-fmk, Ac-DEVD-CHO, Ac-LEHD-cmk, Z-VAD-fmk and Ac-YVAD-cmk) were tested for their possible inhibitory effects on MMP-2 activity in comparison to the MMP inhibitors ONO-4817 and ARP-100 (which themselves were unable to inhibit caspase-3 activity). MMP-2 activity was assessed by an in vitro troponin I (TnI) proteolysis assay and a quantitative kinetic fluorescence assay using a fluorogenic peptide substrate (OmniMMP). TnI proteolysis was also measured by western blot in neonatal cardiomyocytes subjected to hypoxia-reoxygenation injury. Using human recombinant MMP-2 and TnI as its substrate, the caspase inhibitors, in comparison with ONO-4817, significantly inhibited MMP-2-mediated TnI degradation in a concentration-dependent manner. The kinetic assay using OmniMMP revealed that these caspase inhibitors blocked MMP-2 activity in a concentration-dependent manner with similar IC50 values. TnI degradation in neonatal cardiomyocytes was enhanced following hypoxia-reoxygenation and this was blocked by ARP-100 and Ac-LEHD-cmk. Inhibition of MMP-2 activity is an additional pharmacological action which contributes to the protective effects of some caspase inhibitors.Doxorubicin induces de novo expression of N-terminal-truncated matrix metalloproteinase-2 in cardiac myocytes

Brandon Y H Chan, Andrej Roczkowsky, Nils Moser, Mathieu Poirier, Bryan G Hughes, Ramses Ilarraza, Richard SchulzPMID: 30308129 DOI: 10.1139/cjpp-2018-0275